molecular formula C27H31NO6S B281078 ETHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

ETHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B281078
M. Wt: 497.6 g/mol
InChI Key: NTVWMJTTZRSPKO-UHFFFAOYSA-N
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Description

ETHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a molecular formula of C27H31NO6S This compound features a benzofuran core, which is a significant structure in medicinal chemistry due to its biological activities

Preparation Methods

The synthesis of ETHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclohexylcarbonyl Group: This step typically involves acylation reactions using cyclohexanecarbonyl chloride.

    Attachment of the Dimethylphenylsulfonyl Group: This can be done through sulfonylation reactions using 2,5-dimethylbenzenesulfonyl chloride.

    Esterification: The final step involves esterification to introduce the ethyl ester group

Chemical Reactions Analysis

ETHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The benzofuran core can interact with various enzymes and receptors, modulating their activity. The sulfonyl and carbonyl groups can form hydrogen bonds and other interactions with biological molecules, influencing cellular pathways and processes .

Comparison with Similar Compounds

ETHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can be compared with similar compounds such as:

Properties

Molecular Formula

C27H31NO6S

Molecular Weight

497.6 g/mol

IUPAC Name

ethyl 5-[cyclohexanecarbonyl-(2,5-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C27H31NO6S/c1-5-33-27(30)25-19(4)34-23-14-13-21(16-22(23)25)28(26(29)20-9-7-6-8-10-20)35(31,32)24-15-17(2)11-12-18(24)3/h11-16,20H,5-10H2,1-4H3

InChI Key

NTVWMJTTZRSPKO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=C(C=CC(=C4)C)C)C

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=C(C=CC(=C4)C)C)C

Origin of Product

United States

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